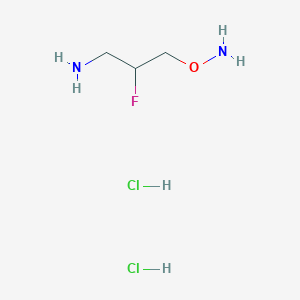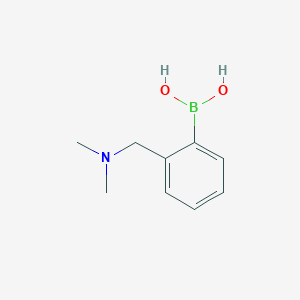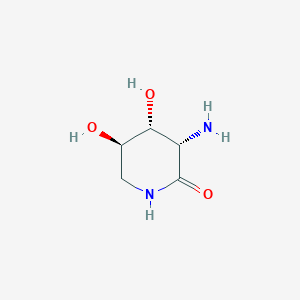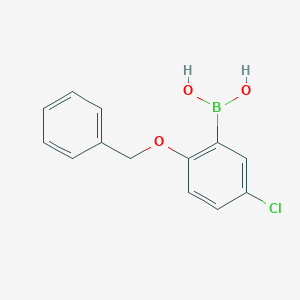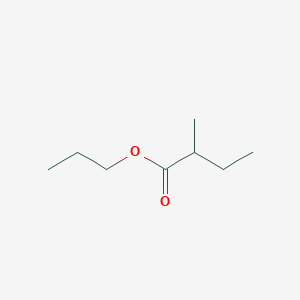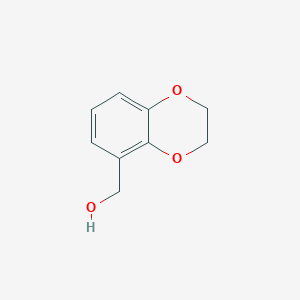
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
概要
説明
“2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is a chemical compound with the molecular formula C9H10O3 . It’s primarily used for research and development purposes .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .Physical And Chemical Properties Analysis
The molecular formula of “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is C9H10O3 . The molecular weight is 166.17 .科学的研究の応用
Antibacterial and Anti-Inflammatory Properties
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol derivatives have shown significant potential in antibacterial applications. Studies demonstrate that certain synthesized sulfonamides containing the 1,4-benzodioxin ring exhibit good inhibitory activity against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed inhibition against lipoxygenase enzyme, suggesting potential use in treating inflammatory diseases (Abbasi et al., 2017). Similar findings were reported in another study, where synthesized derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine demonstrated potent antibacterial properties and moderate enzyme inhibition capabilities (Abbasi et al., 2017).
Biofilm Inhibition and Cytotoxicity
Research has also been conducted on the biofilm inhibitory action of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These molecules showed suitable inhibitory action against biofilms formed by bacterial strains such as Escherichia coli and Bacillus subtilis, with docile cytotoxicity, indicating their potential as antimicrobial agents (Abbasi et al., 2020).
Potential in Antipsychotic Medications
Some derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential as atypical antipsychotic agents. They exhibited D(2) antagonist/5-HT(1A) partial agonist activity, suggesting their use in treating psychosis with a low propensity for causing extrapyramidal side effects (Birch et al., 1999).
Synthesis and Chemical Properties
Studies on the synthesis of 2,3-dihydro-1,4-benzodioxins have revealed methods to prepare these compounds through novel reactions and processes. For example, a tandem ring-opening/coupling cyclization process catalyzed by Cu2O has been utilized for their synthesis (Bao et al., 2008). Additionally, research on the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides has provided insights into producing potential therapeutic compounds (Bozzo et al., 2003).
Pharmaceutical Synthesis
The compound has been studied for its role in the synthesis of pharmaceuticals. It's been used in creating chiral building blocks for enantiospecific synthesis of therapeutic agents, highlighting its value in pharmaceutical applications (Mishra et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIARBIFSKYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379872 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol | |
CAS RN |
274910-19-9 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

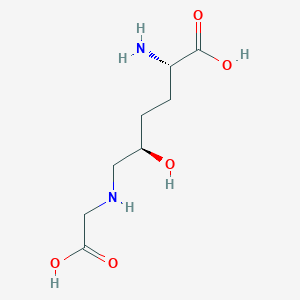
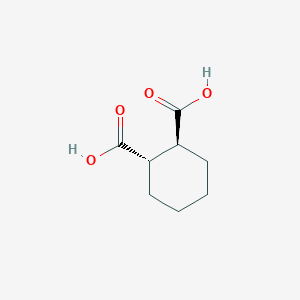




![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
